molecular formula C17H14N2O3S2 B2872191 Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 922702-53-2

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2872191
CAS No.: 922702-53-2
M. Wt: 358.43
InChI Key: KDROGWHZOCCKCY-UHFFFAOYSA-N
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Description

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a benzothiazole derivative featuring a methylthio (-SMe) substituent at the 4-position of the benzothiazole core and a carbamoyl-linked methyl benzoate group. Its structure combines a benzothiazole moiety—known for bioactivity in medicinal chemistry—with a carbamate ester, which may enhance metabolic stability and solubility .

Properties

IUPAC Name

methyl 4-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-22-16(21)11-8-6-10(7-9-11)15(20)19-17-18-14-12(23-2)4-3-5-13(14)24-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDROGWHZOCCKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate (commonly referred to as MMB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MMB, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

MMB is characterized by its complex structure, which includes a benzoate moiety linked to a thiazole derivative through a carbamoyl group. The molecular formula is C15H13N3O2S2C_{15}H_{13}N_{3}O_{2}S_{2}, and it has a molecular weight of approximately 331.41 g/mol. The synthesis typically involves the reaction of methyl 4-(methylthio)benzoate with 4-(methylthio)benzo[d]thiazol-2-amine under specific conditions, often utilizing solvents like DMF and bases such as caesium carbonate .

Anticancer Properties

Recent studies have indicated that MMB exhibits promising anticancer activity. In vitro assays demonstrated that MMB effectively inhibits the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of MMB

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
CCRF-CEM (Leukemia)15.0Cell cycle arrest (G2/M phase)
A549 (Lung Cancer)10.0Inhibition of DNA synthesis

Antimicrobial Activity

MMB has also shown notable antimicrobial properties against various bacterial strains. Its efficacy was assessed using the disc diffusion method, revealing significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of MMB

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with MMB resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry. This study supports the potential use of MMB as an adjunct therapy in breast cancer treatment .
  • Antimicrobial Resistance : Research indicates that MMB can overcome resistance mechanisms in certain bacterial strains, suggesting its potential utility in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzothiazole core, substituent groups, or linker regions. Below is a detailed comparison with key analogs derived from the provided evidence:

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Applications Reference
Methyl 4-(benzo[d]thiazol-2-yl)benzoate (Synonym: 2182-77-6) Benzothiazole Methyl ester at 4-position; no methylthio group Intermediate for bioactive molecules
Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5) Quinoline-piperazine-benzoate Methylthio group on phenyl ring; quinoline core Potential kinase inhibitors
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Thiadiazole core; phenylcarbamoyl group Research use; acute toxicity (Cat. 4)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (15) Oxadiazole Methylthio linker; oxadiazole core Anticancer and antiviral applications

Substituent Effects on Bioactivity and Physicochemical Properties

Methylthio (-SMe) Group: The methylthio group in Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate enhances lipophilicity compared to analogs lacking sulfur-based substituents (e.g., Methyl 4-(benzo[d]thiazol-2-yl)benzoate ). This modification may improve membrane permeability but could also increase metabolic susceptibility to oxidation . In contrast, the methylthio group in compound C5 () is attached to a phenyl ring rather than the benzothiazole core, suggesting divergent electronic effects on quinoline-based targets .

Carbamoyl Linker: The carbamoyl bridge in the target compound distinguishes it from ester-linked analogs like C5 () and ether-linked derivatives (e.g., thiadiazole-based compound in ).

Core Heterocycle Variations :

  • Replacement of benzothiazole with thiadiazole () or oxadiazole () alters electron distribution and steric bulk. For example, thiadiazole derivatives exhibit higher electronegativity, which may reduce solubility but improve reactivity in nucleophilic environments .

Pharmacological and Toxicological Comparisons

  • Antimicrobial Activity :
    Benzothiazole derivatives, including the target compound, are frequently evaluated for antimicrobial properties. highlights s-triazine-based benzothiazoles with potent activity, though the methylthio-carbamoyl variant’s efficacy remains unquantified in the provided data .
  • Toxicity :
    The thiadiazole analog in exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure), suggesting that sulfur-containing heterocycles may require careful optimization to balance activity and safety .

Table 2: Comparative Physicochemical Data

Property Target Compound Methyl 4-(benzo[d]thiazol-2-yl)benzoate Compound C5
Molecular Weight (g/mol) ~372.4 (estimated) 285.3 547.6
LogP (Predicted) ~3.5 2.8 4.1
Solubility (mg/mL) Low (est. <0.1 in water) Moderate (DMF-soluble) Low (ester-dominated lipophilicity)

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